3-Amino-2-fluorophenol

説明

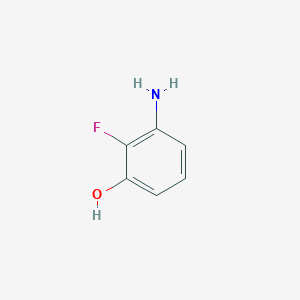

Structure

3D Structure

特性

IUPAC Name |

3-amino-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHHXAVXXARHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601093 | |

| Record name | 3-Amino-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186326-66-8 | |

| Record name | 3-Amino-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 3-Amino-2-fluorophenol

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2-fluorophenol (CAS No. 1186326-66-8), a fluorinated aromatic amine of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of amino, hydroxyl, and fluoro groups on the benzene ring imparts unique reactivity and makes it a valuable building block for synthesizing complex molecules. This document details its chemical identity, physicochemical properties, synthetic routes, key applications in drug development, and essential safety and handling protocols. It is intended to serve as a critical resource for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities.

Chemical Identity and Structure

3-Amino-2-fluorophenol is a substituted aromatic compound. The CAS (Chemical Abstracts Service) number is the universally accepted unique identifier for this specific chemical substance.

The structure consists of a phenol ring substituted with an amino group (-NH₂) at position 3 and a fluorine atom (-F) at position 2. This arrangement is crucial for its chemical behavior, influencing the acidity of the hydroxyl group and the nucleophilicity of the amino group.

Caption: Chemical Structure of 3-Amino-2-fluorophenol.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in synthesis, determining suitable solvents, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 127.12 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | - |

| Melting Point | 126-128 °C | [4] |

| Boiling Point (Predicted) | 230.6 ± 20.0 °C | [4] |

| Density (Predicted) | 1.347 ± 0.06 g/cm³ | [4] |

| Storage Conditions | 2-8°C, protect from light, sealed, dry | [3][4] |

Synthesis and Reactivity

Synthetic Routes

While multiple synthetic pathways exist for aminofluorophenols, a common strategy involves the reduction of a nitrophenol precursor. The synthesis of the related isomer, 2-Amino-3-fluorophenol, provides a validated template for the likely synthesis of 3-Amino-2-fluorophenol, which would proceed via the reduction of 3-fluoro-2-nitrophenol.

A plausible and experimentally supported method involves the catalytic hydrogenation of the corresponding nitrophenol.[5]

Caption: Generalized synthetic pathway via catalytic hydrogenation.

Exemplary Protocol (Adapted from a related isomer synthesis): [5]

-

Dissolution: Dissolve the precursor, 3-fluoro-2-nitrophenol, in a suitable solvent such as ethanol (EtOH) in a reaction flask.

-

Catalyst Addition: Add a catalytic amount of Palladium on carbon (e.g., 10% Pd/C). Causality: Pd/C is a highly efficient and widely used catalyst for the reduction of nitro groups to amines using hydrogen gas due to its ability to readily adsorb hydrogen and facilitate its reaction with the substrate.

-

Hydrogenation: Evacuate the flask to remove air and place the reaction mixture under a hydrogen (H₂) atmosphere (typically 1 atm, using a balloon).

-

Reaction: Stir the mixture at room temperature for a designated period (e.g., 3 hours), monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the solid Pd/C catalyst.

-

Isolation: Wash the filter pad with additional solvent (EtOH). Combine the filtrate and washings, and concentrate under vacuum to yield the crude product, 3-Amino-2-fluorophenol. Further purification can be performed if necessary.

Chemical Reactivity

The reactivity of 3-Amino-2-fluorophenol is governed by its three functional groups:

-

Amino Group (-NH₂): Acts as a nucleophile and a base. It is the primary site for acylation, alkylation, and diazotization reactions, which are foundational for building more complex molecular scaffolds.

-

Hydroxyl Group (-OH): A weakly acidic group that can be deprotonated to form a phenoxide. It can undergo etherification and esterification reactions. Its acidity and nucleophilicity are modulated by the adjacent electron-withdrawing fluorine atom.

-

Fluoro Group (-F): The fluorine atom is a strong electron-withdrawing group that influences the electron density of the aromatic ring, affecting its susceptibility to electrophilic aromatic substitution. Organofluorine compounds are of high interest in medicinal chemistry as the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity.[6]

Applications in Drug Development

3-Amino-2-fluorophenol is primarily utilized as a key building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] The presence of the fluorine atom is particularly strategic. The incorporation of fluorine into drug candidates is a common tactic in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[6]

Aminophenol derivatives, in general, are precursors to a wide range of biologically active compounds, including those with potential anti-inflammatory, anti-tumor, and antimicrobial properties.[7][8] This compound's specific substitution pattern makes it valuable for creating complex molecules where precise orientation of functional groups is required for biological activity.[3]

Caption: Role of 3-Amino-2-fluorophenol in a drug discovery workflow.

Safety and Handling

While a specific, comprehensive Material Safety Data Sheet (MSDS) for 3-Amino-2-fluorophenol is not widely available in the search results, safe handling practices can be inferred from data on related aminophenol and fluorinated compounds. The following are general but critical guidelines.

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling. Avoid generating dust.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[4] Recommended storage temperature is between 2-8°C.[4]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[10][11]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[10][11]

-

Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.[10][11]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[11]

-

Hazard Classifications (General for Aminophenols): May be harmful if swallowed, in contact with skin, or if inhaled. Can cause skin and serious eye irritation.[9][12]

Conclusion

3-Amino-2-fluorophenol is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Its unique trifunctionalized structure provides a versatile platform for synthetic chemists to develop novel compounds with tailored biological activities. The strategic inclusion of a fluorine atom aligns with modern drug design principles aimed at enhancing metabolic stability and efficacy. Proper understanding of its physicochemical properties, reactivity, and safety protocols is essential for its effective and safe utilization in a research and development setting.

References

-

Pharmaffiliates. 3-Amino-2-fluorophenol | CAS No : 1186326-66-8. [Link]

-

MySkinRecipes. 3-Amino-2-fluorophenol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 19896037, 3-Amino-2-fluorophenol. [Link]

-

Acros Organics. Material Safety Data Sheet (3-Diethylaminophenol). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2782778, 2-Amino-3-fluorophenol. [Link]

- Google Patents.

- Google Patents. CN101519357A - Method for preparing 3-amino-4-fluorophenol.

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 3-Amino-4-fluorophenol in Modern Chemistry. [Link]

-

PubChemLite. 3-amino-2-fluorophenol (C6H6FNO). [Link]

-

I. Ojima, et al. Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 2020. [Link]

- Google Patents. CN102260143A - Production process for 3-fluorophenol.

-

Kajay Remedies. Role of Para Aminophenol in Oncology Drug Development. [Link]

-

Al-Ostoot, F.H., et al. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1186326-66-8|3-Amino-2-fluorophenol|BLD Pharm [bldpharm.com]

- 3. 3-Amino-2-fluorophenol [myskinrecipes.com]

- 4. 3-Amino-2-fluorophenol CAS#: 1186326-66-8 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uwaterloo.ca [uwaterloo.ca]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

3-Amino-2-fluorophenol molecular structure and weight

An In-Depth Technical Guide to 3-Amino-2-fluorophenol: Molecular Structure, Properties, and Synthetic Significance

Introduction

3-Amino-2-fluorophenol is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. As a trifunctional molecule, featuring hydroxyl, amino, and fluoro groups on a benzene ring, it serves as a highly versatile and valuable building block for the synthesis of complex organic molecules. The strategic placement of these functional groups, particularly the fluorine atom adjacent to the hydroxyl group, imparts unique chemical reactivity and physicochemical properties.

This guide provides a detailed examination of the molecular structure, weight, and key properties of 3-Amino-2-fluorophenol. It is intended for researchers, chemists, and professionals in drug development who utilize fluorinated intermediates to design next-generation pharmaceuticals, agrochemicals, and functional materials. The insights herein are grounded in established chemical principles and data from authoritative sources.

Part 1: Molecular Identity and Structure

A precise understanding of a molecule's identity and structure is fundamental to its application in synthesis. This section details the key identifiers and structural features of 3-Amino-2-fluorophenol.

Chemical Identifiers

For unambiguous identification and consistent reference in global databases and literature, a compound is defined by several key identifiers.

| Identifier | Value | Source |

| IUPAC Name | 3-Amino-2-fluorophenol | N/A |

| CAS Number | 1186326-66-8 | [1][2][3] |

| Molecular Formula | C₆H₆FNO | [1][2] |

| SMILES | C1=CC(=C(C(=C1)O)F)N | [4] |

| InChI | InChI=1S/C6H6FNO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2 | [4] |

| InChIKey | XOHHXAVXXARHDY-UHFFFAOYSA-N | [4] |

Molecular Architecture

The structure of 3-Amino-2-fluorophenol consists of a central benzene ring. The substitution pattern is critical to its reactivity:

-

A hydroxyl (-OH) group at position 1, defining the molecule as a phenol.

-

A fluorine (-F) atom at position 2 (ortho to the hydroxyl group).

-

An amino (-NH₂) group at position 3 (meta to the hydroxyl group and ortho to the fluorine).

This specific arrangement influences the electronic properties of the aromatic ring. The electron-withdrawing nature of the fluorine atom modulates the acidity of the phenolic proton and the nucleophilicity of the adjacent amino group, providing a handle for selective chemical transformations.

Structural Visualization

A 2D representation of the molecular structure provides a clear view of the atomic connectivity and functional group placement.

Caption: 2D structure of 3-Amino-2-fluorophenol.

Part 2: Physicochemical and Analytical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and analytical characterization.

Molecular Weight

The molecular weight is a crucial parameter for stoichiometric calculations in chemical reactions.

| Metric | Value | Source |

| Average Molecular Weight | 127.12 g/mol | [1][2] |

| Monoisotopic Mass | 127.04334 Da | [4] |

Expertise & Experience: While the average molecular weight (or molar mass) is used for weighing reagents for a reaction, the monoisotopic mass is essential for high-resolution mass spectrometry (HRMS). HRMS analysis provides an exact mass measurement, which is used to confirm the elemental composition of the molecule and its fragments, thereby validating the successful synthesis of the target compound.

Physical Properties

The bulk physical properties of 3-Amino-2-fluorophenol are summarized below.

| Property | Value | Source |

| Appearance | Pale Beige Solid | [3] |

| Melting Point | 126-128 °C | [1][3] |

| Boiling Point | 230.6 ± 20.0 °C (Predicted) | [3] |

| Density | 1.347 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| pKa | 8.76 ± 0.10 (Predicted) | [3] |

Recommended Storage Protocol

Trustworthiness: To ensure the long-term integrity and purity of 3-Amino-2-fluorophenol, a self-validating storage protocol is essential. The compound is sensitive to light and potentially air.

Step-by-Step Storage Methodology:

-

Container: Use an amber glass vial or a bottle opaque to UV light.

-

Atmosphere: Before sealing, flush the container with an inert gas (e.g., argon or nitrogen) to displace air and moisture. This minimizes oxidation of the phenol and amino groups.

-

Sealing: Ensure the container is tightly sealed with a high-quality, chemically resistant cap. For long-term storage, sealing the cap with paraffin film provides an additional barrier.

-

Temperature: Store the sealed container in a controlled environment at 2-8°C.[1][3][5] This temperature range slows the rate of potential degradation pathways.

-

Documentation: Label the container clearly with the compound name, CAS number, date received, and storage conditions. Maintain a corresponding log to track usage and inventory.

Part 3: Significance in Drug Development and Synthesis

The true value of 3-Amino-2-fluorophenol lies in its utility as a synthetic intermediate, particularly for creating novel therapeutic agents.

The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry.[6] Fluorine atoms can profoundly and beneficially alter a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of enzymatic oxidation (e.g., by cytochrome P450 enzymes), thereby increasing the drug's half-life in the body.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.

-

Lipophilicity and Permeability: A single fluorine atom can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and reach its site of action.

Synthetic Versatility

3-Amino-2-fluorophenol is a valuable precursor because its three distinct functional groups can be addressed with high selectivity under different reaction conditions. This allows for the stepwise construction of complex molecular scaffolds. It is particularly useful as an intermediate for pharmaceuticals targeting neurological and inflammatory conditions.[1]

The general class of aminophenols, to which this compound belongs, is a cornerstone in the synthesis of various oncology drugs. Their structure allows for chemical modifications to develop diverse cancer therapeutics with different modes of action.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow where 3-Amino-2-fluorophenol serves as a starting scaffold for building a more complex, drug-like molecule. This represents a common synthetic logic in drug discovery programs.

Caption: Conceptual workflow for elaborating the 3-Amino-2-fluorophenol scaffold.

Conclusion

3-Amino-2-fluorophenol is more than a simple chemical; it is an enabling tool for innovation in chemical synthesis. Its well-defined molecular structure, characterized by a molecular weight of 127.12 g/mol , is complemented by a unique arrangement of functional groups that makes it a prized intermediate. For scientists in drug discovery and materials science, understanding the properties and synthetic potential of this fluorinated building block is a critical step toward the rational design of novel molecules with enhanced function and performance.

References

-

3-Amino-2-fluorophenol. MySkinRecipes.[Link]

-

3-Amino-2-fluorophenol. Pharmaffiliates.[Link]

-

3-amino-2-fluorophenol (C6H6FNO). PubChemLite.[Link]

-

3-Amino-2-fluorophenol | C6H6FNO | CID 19896037. PubChem, National Institutes of Health.[Link]

-

3-Amino-2-fluorophenol hydrobromide | CAS#:1357176-76-1. Chemsrc.[Link]

-

2-Amino-3-fluorophenol | C6H6FNO | CID 2782778. PubChem, National Institutes of Health.[Link]

-

Exploring the Synthesis and Applications of 3-Amino-4-fluorophenol in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

2-AMINO-3-FLUOROPHENOL - Physico-chemical Properties. ChemBK.[Link]

- Preparation method of 3-fluorophenol.

-

Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry via PubMed.[Link]

-

3-Amino-4-fluorophenol - Optional[Vapor Phase IR] - Spectrum. SpectraBase.[Link]

-

2-amino-3-fluorophenol (C6H6FNO). PubChemLite.[Link]

-

Role of Para Aminophenol in Oncology Drug Development. Kajay Remedies.[Link]

- Production process for 3-fluorophenol.

-

Computational studies on the ir & nmr spectra of 2-aminophenol. American Institute of Chemists.[Link]

Sources

- 1. 3-Amino-2-fluorophenol [myskinrecipes.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 3-Amino-2-fluorophenol CAS#: 1186326-66-8 [m.chemicalbook.com]

- 4. PubChemLite - 3-amino-2-fluorophenol (C6H6FNO) [pubchemlite.lcsb.uni.lu]

- 5. 1186326-66-8|3-Amino-2-fluorophenol|BLD Pharm [bldpharm.com]

- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Amino-2-fluorophenol: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the key spectroscopic data for the pharmaceutical intermediate, 3-Amino-2-fluorophenol (C₆H₆FNO; Molecular Weight: 127.12 g/mol [1]). As a critical building block in the synthesis of novel therapeutics, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by data from analogous compounds.

Introduction to the Spectroscopic Characterization of 3-Amino-2-fluorophenol

3-Amino-2-fluorophenol is an aromatic compound containing three key functional groups: an amino group (-NH₂), a hydroxyl group (-OH), and a fluorine atom (-F) substituted on a benzene ring. This unique combination of substituents dictates its chemical reactivity and makes spectroscopic analysis a powerful tool for its identification and characterization. The following sections will delve into the predicted and expected spectroscopic data for this molecule, providing a robust framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of a molecule. For 3-Amino-2-fluorophenol, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum of 3-Amino-2-fluorophenol is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts and splitting patterns of the aromatic protons are influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the fluorine atom.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-2-fluorophenol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and for the observation of exchangeable protons (e.g., -OH and -NH₂).

-

Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 10.0 | Singlet (broad) | 1H | OH | The phenolic proton is acidic and its chemical shift can be concentration and solvent dependent. It typically appears as a broad singlet. |

| ~6.6 - 7.0 | Multiplet | 3H | Ar-H | The aromatic protons will appear in this region. Their exact chemical shifts and coupling patterns will be complex due to the presence of three different substituents. |

| ~4.5 - 5.5 | Singlet (broad) | 2H | NH₂ | The amino protons are also exchangeable and typically appear as a broad singlet. |

Interpretation: The aromatic region will likely show a complex multiplet due to the coupling between the three aromatic protons and the fluorine atom. The electron-donating amino and hydroxyl groups will shield the aromatic protons, shifting them upfield, while the electronegative fluorine will have a deshielding effect.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis of 3-Amino-2-fluorophenol.

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the substituents, and the carbon directly attached to the fluorine atom will show a characteristic large one-bond coupling constant (¹JCF).

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Parameters: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to singlets for each unique carbon.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 160 (d, ¹JCF ≈ 240 Hz) | C-F | The carbon directly bonded to fluorine will be significantly downfield and will appear as a doublet with a large coupling constant. |

| ~140 - 150 | C-OH | The carbon bonded to the hydroxyl group will be downfield due to the electronegativity of oxygen. |

| ~130 - 140 | C-NH₂ | The carbon bonded to the amino group will also be downfield. |

| ~110 - 125 | Ar-C | The remaining aromatic carbons will appear in this region. |

Interpretation: The most diagnostic signal will be the doublet for the carbon attached to fluorine, with its characteristic large coupling constant. The other aromatic carbon signals can be assigned based on established substituent effects on benzene ring chemical shifts.

¹⁹F NMR Spectroscopy

Expertise & Experience: ¹⁹F NMR is a highly sensitive technique that provides information about the chemical environment of the fluorine atom. The chemical shift of the fluorine atom is sensitive to the electronic effects of the other substituents on the ring.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Parameters: Acquire the spectrum on a spectrometer equipped with a fluorine probe.

-

Data Acquisition: Obtain a proton-decoupled ¹⁹F NMR spectrum.

Predicted ¹⁹F NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -110 to -140 | Multiplet | The chemical shift is in the typical range for an aryl fluoride. The multiplicity will arise from coupling to the ortho and meta protons. |

Interpretation: The ¹⁹F NMR spectrum will show a single multiplet, confirming the presence of one fluorine atom in the molecule. The exact chemical shift can provide insights into the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Amino-2-fluorophenol is expected to show characteristic absorption bands for the O-H, N-H, C-F, and aromatic C=C bonds.

Experimental Protocol:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the solid sample directly on the ATR crystal and apply pressure.[2][3] Alternatively, the KBr pellet method can be used.[2]

-

Instrument Parameters: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 3300 - 3500 | N-H stretch | Medium |

| 3000 - 3100 | Aromatic C-H stretch | Medium |

| 1500 - 1600 | Aromatic C=C stretch | Medium to Strong |

| 1200 - 1300 | C-O stretch (phenolic) | Strong |

| 1100 - 1200 | C-N stretch | Medium |

| 1000 - 1100 | C-F stretch | Strong |

Interpretation: The broad O-H stretch is characteristic of a phenolic hydroxyl group involved in hydrogen bonding.[4][5][6] The N-H stretching bands confirm the presence of the primary amino group. The strong absorption due to the C-F stretch is also a key diagnostic feature.

Workflow for FTIR-ATR Analysis

Caption: Workflow for FTIR-ATR analysis of 3-Amino-2-fluorophenol.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[7][8] It is a "hard" ionization technique that often leads to extensive fragmentation, providing valuable structural information.[7][8]

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Use a standard electron energy of 70 eV for electron ionization.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectrum Data:

| m/z | Ion | Rationale |

| 127 | [M]⁺˙ | Molecular ion. |

| 110 | [M - NH₃]⁺˙ | Loss of ammonia from the molecular ion. |

| 99 | [M - CO]⁺˙ | Loss of carbon monoxide from the molecular ion. |

| 98 | [M - CHO]⁺ | Loss of a formyl radical. |

Interpretation: The mass spectrum is expected to show a molecular ion peak at m/z 127. The fragmentation pattern will be influenced by the presence of the amino, hydroxyl, and fluoro substituents. The presence of a fluorine atom can be confirmed by accurate mass measurement.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and scientifically grounded framework for the characterization of 3-Amino-2-fluorophenol. By combining the insights from NMR, IR, and MS, researchers can confidently verify the structure and purity of this important pharmaceutical intermediate, ensuring the integrity of their synthetic pathways and the quality of their final products. The predictive nature of this guide, based on established principles and data from analogous compounds, serves as a valuable resource in the absence of a complete, published experimental dataset.

References

- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.

-

Wikipedia. (2024). Electron ionization. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Retrieved from [Link]

-

Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

Science Trove. (n.d.). Analysis of electron ionization (EI) mass spectra. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

NIH. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

UCLA. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

-

Edubirdie. (n.d.). FTIR-ATR | Study Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

University of Regensburg. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared absorption spectra in the hydroxyl region for phenols of the three classes. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0245818). Retrieved from [Link]

-

PubChemLite. (n.d.). 3-amino-2-fluorophenol (C6H6FNO). Retrieved from [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 3-amino-. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-4-fluorophenol - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of the purified 4-aminophenol. Retrieved from [Link]

-

NIH. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. Retrieved from [Link]

-

NIH. (n.d.). 13C Direct Detected NMR for Challenging Systems. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S2: 13 C NMR spectrum of 4-amino-2-fluorophenol hydrochloride.... Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Amino-2-fluorophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). The most commonly used fluorinated amino acids for PrOF NMR.... Retrieved from [Link]

-

NIH. (n.d.). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Retrieved from [Link]

-

YouTube. (2021). Proton NMR Analysis to identify Isomers. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-fluorophenol. Retrieved from [Link]

-

NIH. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. Retrieved from [Link]

-

ResearchGate. (2013). Is it possible to identify an isomer from a mixture through NMR?. Retrieved from [Link]

Sources

- 1. 3-Amino-2-fluorophenol [myskinrecipes.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

Solubility and stability of 3-Amino-2-fluorophenol

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-2-fluorophenol

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of 3-Amino-2-fluorophenol (CAS No: 1186326-66-8), a key intermediate in the pharmaceutical and agrochemical industries[1]. Drawing from data on its structural analogs and fundamental chemical principles, this document elucidates its physicochemical properties, with a particular focus on how its amphoteric nature governs its behavior. The guide details its pH-dependent solubility, offering a predictive assessment and a robust experimental protocol for its empirical determination. Furthermore, it explores the compound's stability profile, identifying oxidation as the primary degradation pathway and examining the influence of pH, light, and temperature. Detailed methodologies for conducting forced degradation studies are provided to empower researchers in developing stable formulations and defining optimal storage conditions. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile chemical intermediate.

Physicochemical Characteristics of 3-Amino-2-fluorophenol

3-Amino-2-fluorophenol is an aromatic compound featuring three key functional groups on a benzene ring: a hydroxyl group (-OH), an amino group (-NH2), and a fluorine atom (-F). This unique substitution pattern imparts specific chemical properties that are critical for its application in complex organic synthesis[1]. A summary of its core physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1186326-66-8 | [1][2] |

| Molecular Formula | C₆H₆FNO | [1][3] |

| Molecular Weight | 127.12 g/mol | [1] |

| Appearance | (Typically a solid, refer to supplier) | - |

| Melting Point | 126-128 °C | [1] |

Acido-Basic Properties and Their Implications

The presence of both a weakly acidic phenolic hydroxyl group and a weakly basic amino group makes 3-Amino-2-fluorophenol an amphoteric substance. Its behavior in solution is critically dependent on the pH of the medium, which dictates the ionization state of these functional groups.

-

The Phenolic Hydroxyl Group: The pKa of phenol is approximately 10[4]. The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the conjugate base (phenoxide) and thus increases acidity (lowers the pKa). Conversely, the amino group at the meta position has a weaker inductive effect. The pKa of 3-fluorophenol is 9.3[5]. Therefore, the pKa of the hydroxyl group in 3-Amino-2-fluorophenol is expected to be in the range of 9-10.

-

The Amino Group: The pKa of the conjugate acid of aniline (anilinium ion) is approximately 4.6[6]. The electron-withdrawing effects of both the ortho-fluorine and meta-hydroxyl groups will decrease the basicity of the amino group, resulting in a lower pKa for its conjugate acid, likely in the range of 3-4.

This amphoteric nature means that the molecule's net charge—and therefore its intermolecular interactions and physical properties—can be manipulated by adjusting the pH. This is the single most important concept for understanding its solubility and stability.

Solubility Profile

Direct, quantitative solubility data for 3-Amino-2-fluorophenol is not extensively published. However, a robust solubility profile can be inferred from its structure and the behavior of its analogs.

Theoretical Assessment and Inferred Solubility

The "like dissolves like" principle suggests that due to the polar hydroxyl and amino groups, 3-Amino-2-fluorophenol will exhibit greater solubility in polar solvents compared to non-polar hydrocarbon solvents. Structural analogs such as 4-amino-3-fluorophenol are reported to be soluble in methanol and benzene[7]. Based on this, a qualitative solubility profile can be predicted.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Methanol, Ethanol) | Low to Moderate | Capable of hydrogen bonding, but the aromatic ring limits high aqueous solubility at neutral pH. |

| Polar Aprotic (e.g., DMSO, DMF) | Soluble | Strong dipole-dipole interactions can effectively solvate the molecule. |

| Non-Polar (e.g., Hexane, Toluene) | Low to Insoluble | The polar functional groups prevent effective solvation by non-polar solvents. |

The Critical Role of pH in Aqueous Solubility

The aqueous solubility of 3-Amino-2-fluorophenol is profoundly pH-dependent due to its amphoteric nature[8].

-

In Acidic Conditions (pH < 3): The amino group becomes protonated to form a cationic ammonium salt (-NH₃⁺). This salt is significantly more polar than the neutral molecule, leading to a dramatic increase in aqueous solubility[8].

-

Near Isoelectric Point (pH ≈ 4-8): The molecule exists predominantly in its neutral, zwitterionic form, where intermolecular forces can lead to crystal lattice formation, resulting in minimal aqueous solubility.

-

In Basic Conditions (pH > 10): The phenolic hydroxyl group is deprotonated to form an anionic phenoxide salt (-O⁻). This charged species is also much more soluble in water than the neutral form[8].

This behavior is a powerful tool; adjusting the pH away from the isoelectric point is a primary strategy to dissolve this compound in aqueous media.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a reliable method for empirically determining the equilibrium solubility of 3-Amino-2-fluorophenol, a self-validating system that ensures accuracy. The methodology is adapted from standard pharmaceutical practices[7].

Causality Statement: The shake-flask method is chosen because it is the gold standard for determining thermodynamic equilibrium solubility. By allowing the system to equilibrate over an extended period (24-48 hours), we ensure that the measured concentration represents the true saturation point, avoiding the misleading results of kinetically-driven supersaturation.

Methodology:

-

Preparation of Solutions: Add an excess amount of solid 3-Amino-2-fluorophenol to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH-adjusted buffers, ethanol). The presence of undissolved solid is essential to ensure saturation is reached.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for 24 to 48 hours. This duration is critical to allow the dissolution process to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle. For colloidal suspensions, centrifugation at 5000 rpm for 15 minutes is recommended to pellet the undissolved material.

-

Sample Collection and Filtration: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter (e.g., PVDF or PTFE, chosen for solvent compatibility) and dispense the filtrate into a clean analysis vial. This filtration step is non-negotiable as it removes fine, undissolved particulates that would otherwise lead to an overestimation of solubility.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard calibration curve.

Caption: Workflow for Equilibrium Solubility Determination.

Chemical Stability and Degradation

Understanding the chemical stability of 3-Amino-2-fluorophenol is crucial for its handling, storage, and application. The molecule's electron-rich aromatic system makes it susceptible to several degradation pathways.

Key Factors Influencing Stability

-

Oxygen: Aminophenols are known to be sensitive to air, with oxidation being a primary concern[9]. The presence of both the -NH₂ and -OH groups activates the ring, making it susceptible to oxidative degradation.

-

Light: Storage recommendations explicitly state to keep the compound in light-proof containers, indicating a potential for photolytic degradation[1].

-

pH: The stability of phenolic compounds is often pH-dependent. Under basic conditions, the formation of the phenoxide anion increases the electron density of the aromatic ring, making it even more susceptible to oxidation[10].

-

Temperature: Standard recommendations for storage at refrigerated temperatures (2-8°C) suggest that the compound's stability is enhanced at lower temperatures, likely by slowing the rate of oxidative degradation[1].

Primary Degradation Pathway: Oxidation

The most probable degradation pathway for 3-Amino-2-fluorophenol under aerobic conditions is oxidation. By analogy with 2-aminophenol, this process likely involves the oxidative coupling of two molecules to form a phenoxazinone-type structure. This transformation typically results in the formation of highly colored impurities. The reaction is often catalyzed by trace metals and proceeds more rapidly at higher pH.

Recommended Storage and Handling

Based on its chemical nature and available safety data, the following handling and storage procedures are mandated for preserving the integrity of 3-Amino-2-fluorophenol:

-

Storage: Store in a tightly sealed, light-proof container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C)[1][11][12].

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust[13][14]. Avoid contact with skin and eyes by using appropriate personal protective equipment (gloves, safety glasses)[13]. Keep away from strong oxidizing agents, heat, and sources of ignition[13][15].

Caption: Factors Leading to the Degradation of 3-Amino-2-fluorophenol.

Experimental Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

Causality Statement: This protocol is designed to subject the molecule to stress conditions that are harsher than accelerated storage conditions. The goal is not to determine shelf-life but to rapidly generate potential degradation products and assess the molecule's intrinsic stability. Each condition targets a specific degradation mechanism (hydrolysis, oxidation, photolysis) to provide a comprehensive stability profile[16].

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 3-Amino-2-fluorophenol in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for 24-48 hours.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C for 24-48 hours. Rationale: Extreme pH conditions are used to force acid- and base-catalyzed hydrolysis or degradation. The phenoxide formed under basic conditions is particularly susceptible to oxidation.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24-48 hours. Rationale: H₂O₂ is a potent oxidizing agent used to simulate oxidative stress.

-

Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A parallel sample wrapped in aluminum foil serves as a dark control.

-

Thermal Degradation: Store the stock solution at a high temperature (e.g., 70-80°C) for up to one week. A control sample should be stored at the recommended refrigerated temperature.

-

Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary (for acid/base samples), and analyze by a stability-indicating HPLC method (e.g., reverse-phase with a gradient elution and photodiode array detector). Compare the chromatograms to an unstressed control to identify and quantify any degradation products.

Conclusion

3-Amino-2-fluorophenol is a valuable chemical intermediate whose utility is intrinsically linked to its physicochemical properties. Its amphoteric character is the cornerstone of its behavior, making its aqueous solubility highly dependent on pH. While sparingly soluble in neutral water, its solubility can be readily enhanced under acidic or basic conditions. The primary stability concern for this electron-rich aminophenol is oxidative degradation, a process accelerated by elevated pH, temperature, and exposure to light and air. For researchers and drug development professionals, successful application and formulation of 3-Amino-2-fluorophenol hinge on the stringent control of pH and the implementation of protective measures against oxidative environments, including storage at refrigerated temperatures under an inert atmosphere and protection from light.

References

- MySkinRecipes. (n.d.). 3-Amino-2-fluorophenol.

- Suvchem Laboratory Chemicals. (n.d.). 3-AMINO PHENOL.

- Echemi. (n.d.). 3-Amino-4-fluorophenol SDS, 62257-16-3 Safety Data Sheets.

- Fisher Scientific. (2010). SAFETY DATA SHEET: 3-Fluorophenol.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility Profile of 4-Amino-2,6-dichloro-3-fluorophenol.

- PubChemLite. (2025). 3-amino-2-fluorophenol (C6H6FNO).

- BLD Pharm. (n.d.). 1186326-66-8|3-Amino-2-fluorophenol.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Fisher Scientific. (2024). SAFETY DATA SHEET: 4-Amino-2-fluorophenol.

- Aldrich. (2025). SAFETY DATA SHEET: 3-aminophenol.

- ChemicalBook. (2025). 4-Amino-3-fluorophenol - Safety Data Sheet.

- Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society.

- Jay Organics. (n.d.). Meta Amino Phenol-3-Amino-1-hydroxybenzene.

- Zhang, C. J., et al. (2006).

- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry.

- Lin, Y. F., et al. (2004). Novel trends of electrochemical oxidation of amino-substituted triphenylamine derivatives. Journal of Electroanalytical Chemistry.

- Quora. (2015). Why is o-flurophenol is more acidic than p-flurophenol?

- Ing, C., et al. (2025). Photostability of organic fluorophore influenced by adjacent amino acid residues.

- ResearchGate. (n.d.). Bacterial degradation pathway of (A) 2-aminophenol in Pseudomonas sp...

- Khadivandi, S., et al. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of Environmental and Public Health.

- Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. University of the Pacific.

- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry.

- National Center for Biotechnology Information. (n.d.). 3-Amino-2-fluorophenol. PubChem Compound Database.

- University of Calgary. (n.d.). Approximate pKa chart of the functional groups.

- NICNAS. (2016). Phenol, 3-amino-: Human health tier II assessment. Australian Government Department of Health.

- Alex, A., et al. (2016). On the pH-optimum of activity and stability of proteins. PeerJ.

- Pavitt, A. A., et al. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. The Royal Society of Chemistry.

- Quora. (2014). Why is p-chloro phenol more acidic than p-flouro phenol?

- National Center for Biotechnology Information. (n.d.). 3-Aminophenol. PubChem Compound Database.

- Arora, P. K., & Bae, H. (2014).

- Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Zeitschrift für Physikalische Chemie.

- BenchChem. (2025). Solving solubility issues of 5-amino-2-chlorophenol in reaction media.

- Bhowmick, I., et al. (2016). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity. Dalton Transactions.

- Nozaki, Y., & Tanford, C. (1965). The solubility of amino acids and related compounds in aqueous ethylene glycol solutions. Journal of Biological Chemistry.

- National Center for Biotechnology Information. (n.d.). 2-Amino-3-fluorophenol. PubChem Compound Database.

- ResearchGate. (n.d.). Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene.

Sources

- 1. 3-Amino-2-fluorophenol [myskinrecipes.com]

- 2. 1186326-66-8|3-Amino-2-fluorophenol|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 3-amino-2-fluorophenol (C6H6FNO) [pubchemlite.lcsb.uni.lu]

- 4. chem.indiana.edu [chem.indiana.edu]

- 5. quora.com [quora.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 3-Amino-2-fluorophenol

Prepared by a Senior Application Scientist

This guide serves as an essential technical resource for researchers, scientists, and drug development professionals working with 3-Amino-2-fluorophenol (CAS No. 1186326-66-8). As a critical intermediate in the synthesis of pharmaceuticals and other complex organic molecules, a thorough understanding of its safety profile is paramount to ensuring a secure laboratory environment.[1] This document moves beyond a standard safety data sheet (SDS) to provide a deeper, causality-driven explanation of best practices, emergency protocols, and the scientific reasoning that underpins them.

Compound Profile and Hazard Identification

3-Amino-2-fluorophenol is a substituted aromatic compound with the molecular formula C₆H₆FNO.[1] Its structure, featuring amino, fluoro, and hydroxyl functional groups, makes it a versatile building block but also necessitates careful handling due to its inherent reactivity and potential biological effects.

GHS Classification and Latent Dangers

The Globally Harmonized System (GHS) provides a starting point for understanding the compound's hazards. For 3-Amino-2-fluorophenol, the classification indicates significant health and environmental risks.

Signal Word: Danger [2]

Hazard Statements:

-

H302: Harmful if swallowed. [2] This classification is common for substituted phenols and anilines, which can interfere with metabolic processes upon ingestion.

-

H350: May cause cancer. [2] This is a significant long-term health hazard, suggesting the compound may have carcinogenic or mutagenic properties. This underscores the critical importance of minimizing exposure through robust engineering controls and personal protective equipment.

-

H411: Toxic to aquatic life with long lasting effects. [2] This highlights the need for stringent waste disposal protocols to prevent environmental contamination.

While the toxicological properties of this specific molecule have not been exhaustively investigated, data from analogous compounds like 2-Amino-3-fluorophenol and 3-Aminophenol suggest additional potential hazards, including skin, eye, and respiratory irritation, and harm upon skin contact or inhalation.[3][4]

| Identifier | Value | Source |

| CAS Number | 1186326-66-8 | [5] |

| Molecular Formula | C₆H₆FNO | [1] |

| Molecular Weight | 127.12 g/mol | [1] |

| Appearance | Pale Beige Solid | [5] |

| Melting Point | 126-128°C | [1][5] |

Exposure Control and Personal Protection: A Proactive Approach

The principle of "As Low As Reasonably Achievable" (ALARA) must govern all work with this compound. This is best achieved through a multi-layered approach known as the hierarchy of controls. The most effective controls are at the top of the pyramid; relying solely on PPE is the least effective and should be considered the final line of defense.

Caption: Hierarchy of Controls Workflow.

Engineering Controls

These are physical changes to the workspace that isolate personnel from the hazard.

-

Chemical Fume Hood: All handling of 3-Amino-2-fluorophenol solid and any solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

-

Ventilation: The laboratory must have adequate general ventilation.

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE)

PPE is a critical barrier but does not eliminate the hazard. It must be selected carefully and used correctly.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3][6] A face shield should be worn in addition to goggles when there is a splash hazard.

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use. Contaminated clothing should be removed immediately and decontaminated before reuse.[3][7]

-

Respiratory Protection: If engineering controls are insufficient or during a spill cleanup where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates is required.[3]

Safe Handling, Storage, and Disposal Protocols

Prudent Handling Practices

-

Avoid Dust Formation: This compound is a solid. Care must be taken when transferring to avoid creating airborne dust, which poses an inhalation risk.[3][8]

-

Grounding: When transferring large quantities, take precautionary measures against static discharge, as fine dust can form explosive mixtures with air.[3]

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

Storage Conditions

Proper storage is essential to maintain the compound's integrity and prevent accidents.

-

Container: Keep the container tightly closed and properly labeled.[3]

-

Environment: Store in a cool, dry, and well-ventilated place, away from direct sunlight.[1][3] The recommended storage temperature is between 2-8°C.[1][5]

-

Incompatibilities: Store away from strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[3]

Waste Disposal

Disposal must be conducted in accordance with all local, regional, and national regulations.

-

Classification: As the compound is toxic to aquatic life, it must be treated as hazardous waste.[2] Do not allow it to enter drains or surface water.[3]

-

Procedure: Dispose of contents and container to an approved hazardous waste treatment facility.

Emergency Procedures: A Validated Response System

In the event of an exposure or spill, a rapid and correct response is critical. All personnel must be trained on these protocols.

Caption: Emergency Response Protocol for Exposure.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested) and seek immediate medical attention.[9]

-

Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with copious amounts of water for at least 15 minutes. If skin irritation persists, consult a physician.[3][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[8]

-

Specific Hazards: The compound is combustible. In a fire, it may decompose to release hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[3]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against toxic fumes.[3][8] Prevent fire-extinguishing water from contaminating surface water or the groundwater system.

Physical, Chemical, and Reactivity Data

Understanding the compound's physical properties is crucial for designing experiments and for predicting its behavior under various conditions.

| Property | Value / Information | Source |

| Boiling Point | 230.6 ± 20.0 °C (Predicted) | [5] |

| Density | 1.347 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

| Chemical Stability | Stable under recommended storage conditions. | |

| Incompatible Materials | Strong oxidizing agents. | [3] |

| Hazardous Decomposition | Carbon monoxide, Carbon dioxide, Nitrogen oxides (NOx), Hydrogen fluoride. | [3] |

Conclusion

3-Amino-2-fluorophenol is a valuable chemical intermediate whose utility is matched by its potential hazards. Its GHS classification as harmful if swallowed, a potential carcinogen, and an environmental toxin demands the highest standards of laboratory safety.[2] Adherence to the protocols outlined in this guide—prioritizing engineering controls, utilizing appropriate PPE, and maintaining rigorous handling and emergency procedures—is not merely a matter of compliance but a fundamental component of responsible scientific practice. By understanding the causality behind these safety measures, researchers can confidently and safely harness the potential of this important molecule.

References

-

3-Amino-2-fluorophenol CAS#: 1186326-66-8 . ChemicalBook.

-

3-Amino-2-fluorophenol . MySkinRecipes.

-

1186326-66-8|3-Amino-2-fluorophenol . BLD Pharm.

-

3-Amino-2-fluorophenol | C6H6FNO | CID 19896037 . PubChem, National Institutes of Health.

-

SAFETY DATA SHEET - 3-Aminophenol . Fisher Scientific.

-

3-Amino-2-fluorophenol hydrobromide | CAS#:1357176-76-1 . Chemsrc.

-

SAFETY DATA SHEET - 3-aminophenol . Aldrich (Sigma-Aldrich).

-

SAFETY DATA SHEET - 3-Fluorophenol . Fisher Scientific.

-

2-Amino-3-fluorophenol | C6H6FNO | CID 2782778 . PubChem, National Institutes of Health.

-

3-AMINO PHENOL - Safety Data Sheet . Suvchem Laboratory Chemicals.

-

SAFETY DATA SHEET - 3-Fluorophenol . Sigma-Aldrich.

-

3-AMINOPHENOL EXTRA PURE MSDS . Loba Chemie.

-

SAFETY DATA SHEET - 2-(2-aminoethyl)-5-fluorophenol hydrobromide . Enamine.

-

3-Amino-4-fluorophenol SDS, 62257-16-3 Safety Data Sheets . ECHEMI.

-

SAFETY DATA SHEET - 2-Fluorophenol . Fisher Scientific.

-

4-Amino-3-fluorophenol - Safety Data Sheet . ChemicalBook.

Sources

- 1. 3-Amino-2-fluorophenol [myskinrecipes.com]

- 2. 1186326-66-8|3-Amino-2-fluorophenol|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-Amino-3-fluorophenol | C6H6FNO | CID 2782778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-2-fluorophenol CAS#: 1186326-66-8 [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

The Emerging Role of 3-Amino-2-fluorophenol in Medicinal Chemistry: A Technical Guide

Foreword: The Strategic Value of Fluorination in Drug Design

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This small but highly electronegative atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa to improve cell permeability and target engagement, and increase binding affinity through favorable electrostatic interactions.[1][2][3] These attributes have led to a significant number of fluorinated drugs in various therapeutic areas, including oncology, neurology, and infectious diseases.[4][5] This guide focuses on a particularly promising building block, 3-Amino-2-fluorophenol, and explores its potential applications in the development of next-generation therapeutics.

Introduction to 3-Amino-2-fluorophenol: A Scaffold of Untapped Potential

3-Amino-2-fluorophenol is a trifunctional aromatic compound featuring an amino group, a fluorine atom, and a hydroxyl group in a unique ortho- and meta-substitution pattern. This arrangement of functional groups offers a versatile platform for synthetic elaboration and diverse interactions with biological targets. While its direct incorporation into marketed drugs is not yet widespread, its potential as a key intermediate is increasingly recognized, particularly in the synthesis of compounds for neurological and inflammatory disorders.[1]

Table 1: Physicochemical Properties of 3-Amino-2-fluorophenol

| Property | Value | Source |

| Molecular Formula | C₆H₆FNO | [5] |

| Molecular Weight | 127.12 g/mol | [1] |

| Melting Point | 126-128 °C | [1] |

| Predicted XlogP | 1.0 | [5] |

| CAS Number | 1186326-66-8 | [4] |

Synthesis of 3-Amino-2-fluorophenol: A Proposed Pathway

While specific, detailed, and publicly available synthesis protocols for 3-Amino-2-fluorophenol are scarce, a plausible and efficient route can be inferred from the established synthesis of its isomer, 2-Amino-3-fluorophenol.[2] The most logical approach involves the reduction of a nitrophenol precursor.

Proposed Synthetic Scheme:

Caption: Proposed synthesis of 3-Amino-2-fluorophenol.

Experimental Protocol (Hypothetical): Reduction of 2-Fluoro-3-nitrophenol

This protocol is adapted from the synthesis of 2-Amino-3-fluorophenol and is presented as a starting point for optimization.[2]

-

Dissolution: Dissolve 2-fluoro-3-nitrophenol (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a reaction vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-2-fluorophenol, which can be further purified by column chromatography or recrystallization.

An alternative reduction method employs stannous chloride (SnCl₂) in a protic solvent, which can be a viable option for laboratories not equipped for catalytic hydrogenation.[2]

Potential Applications in Medicinal Chemistry

The unique substitution pattern of 3-Amino-2-fluorophenol provides a foundation for the design of molecules with specific therapeutic applications.

Kinase Inhibitors: A Scaffold for Targeted Cancer Therapy

The aminophenol moiety is a common feature in many kinase inhibitors, where the amino group can act as a hydrogen bond donor and the phenol as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The fluorine atom can enhance binding affinity and selectivity. While direct evidence for 3-Amino-2-fluorophenol in this context is limited, the related 3-(1-Aminoethyl)-4-fluorophenol scaffold has been proposed for the development of inhibitors for tyrosine and serine/threonine kinases.

Caption: Interaction model of a 3-Amino-2-fluorophenol-based inhibitor.

Modulators of Neurological Pathways

The general classification of 3-Amino-2-fluorophenol as an intermediate for drugs targeting neurological conditions suggests its potential use in constructing molecules that can cross the blood-brain barrier and interact with central nervous system targets.[1] The fluorine atom can increase lipophilicity, which is often beneficial for CNS penetration.

Anti-inflammatory Agents

The development of novel anti-inflammatory drugs is a continuous effort in medicinal chemistry. The aminophenol scaffold is present in some anti-inflammatory agents. The specific substitution pattern of 3-Amino-2-fluorophenol could be exploited to design selective inhibitors of inflammatory targets such as cyclooxygenases (COX) or various cytokines.

Structure-Activity Relationship (SAR) Insights

The strategic placement of the three functional groups on the phenyl ring of 3-Amino-2-fluorophenol offers distinct vectors for chemical modification, allowing for a systematic exploration of the structure-activity landscape.

-

Amino Group (Position 3): This primary amine is a key site for derivatization. It can be acylated, alkylated, or incorporated into heterocyclic systems to modulate potency, selectivity, and pharmacokinetic properties.

-

Fluorine Atom (Position 2): The ortho-fluorine atom can influence the acidity of the neighboring hydroxyl group and the basicity of the amino group through electronic effects. It can also participate in favorable interactions with biological targets and block metabolic attack at that position.

-

Hydroxyl Group (Position 1): The phenolic hydroxyl can act as a hydrogen bond donor or acceptor. It can also be etherified or esterified to create prodrugs or to modulate the molecule's overall physicochemical profile.

Comparative Isomer: 3-Amino-4-fluorophenol

The isomer, 3-Amino-4-fluorophenol, has seen more documented applications, particularly in the synthesis of fluorescent dyes and as a pharmaceutical intermediate with potential antitumor and anti-inflammatory properties.[6] A detailed synthesis of this isomer has been described in the patent literature, starting from p-fluorophenol.[7] The availability of data on this isomer provides a valuable point of comparison for researchers working with 3-Amino-2-fluorophenol.

Table 2: Comparison of 3-Amino-2-fluorophenol and 3-Amino-4-fluorophenol

| Feature | 3-Amino-2-fluorophenol | 3-Amino-4-fluorophenol |

| Substitution Pattern | 2-Fluoro, 3-Amino | 4-Fluoro, 3-Amino |

| Known Applications | Intermediate for neurological and inflammatory drugs[1] | Intermediate for dyes, potential antitumor/anti-inflammatory agents[6] |

| Synthesis | Proposed via reduction of 2-fluoro-3-nitrophenol | Documented multi-step synthesis from p-fluorophenol[7] |

Future Directions and Conclusion

3-Amino-2-fluorophenol represents a promising yet underexplored building block in medicinal chemistry. Its unique substitution pattern offers a wealth of opportunities for the design of novel therapeutics. To fully unlock its potential, further research is warranted in the following areas:

-

Development of a robust and scalable synthesis: A validated, high-yield synthesis is crucial for making this building block more accessible to the research community.

-

Exploration in diverse therapeutic areas: Systematic screening of 3-Amino-2-fluorophenol derivatives against a wide range of biological targets could uncover novel therapeutic applications.

-

In-depth physicochemical characterization: Experimental determination of properties such as pKa, logP, and solubility will provide a more accurate foundation for rational drug design.

References

-

MySkinRecipes. 3-Amino-2-fluorophenol. [Link]

-

Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules. 2021 Feb; 26(4): 1133. [Link]

-

PubChemLite. 3-amino-2-fluorophenol (C6H6FNO). [Link]

- Google Patents. Preparation method of 3-fluorophenol. CN104276929A.

-

Pharma Inventor Inc. Patent & Publications. [Link]

- Google Patents. Protein kinase B inhibitors. US10654855B2.

-

PubChem. Certain protein kinase inhibitors. US-10835535-B2. [Link]

- Google Patents. Method for preparing 3-amino-4-fluorophenol. CN101519357A.

-

UT Southwestern Medical Center. Patents - Medicinal Chemistry. [Link]

-

Google APIs. (12) United States Patent. [Link]

-

ResearchGate. (PDF) Cutting-Edge Innovations: Recent Patents in Medicinal Chemistry. [Link]

-

PubMed. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

Sources

- 1. 3-Amino-2-fluorophenol [myskinrecipes.com]

- 2. Page loading... [guidechem.com]

- 3. Patents In BindingDB [bindingdb.org]

- 4. 1186326-66-8|3-Amino-2-fluorophenol|BLD Pharm [bldpharm.com]

- 5. PubChemLite - 3-amino-2-fluorophenol (C6H6FNO) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis routes of 3-Amino-4-fluorophenol [benchchem.com]

- 7. CN101519357A - Method for preparing 3-amino-4-fluorophenol - Google Patents [patents.google.com]

3-Amino-2-fluorophenol: A Strategic Intermediate in Modern Synthesis – A Technical Guide

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated intermediates are thus critical assets for the synthesis of complex, high-value molecules. Among these, 3-Amino-2-fluorophenol emerges as a versatile building block, uniquely functionalized with vicinal amino, fluoro, and hydroxyl groups. This arrangement offers a rich platform for constructing diverse heterocyclic systems and other advanced molecular architectures. This technical guide provides an in-depth exploration of 3-Amino-2-fluorophenol, detailing its physicochemical properties, core reactivity, and its pivotal role as a synthetic intermediate. We offer field-proven insights into its application in synthesizing benzoxazoles—a privileged scaffold in drug discovery—and discuss its potential in the landscape of targeted therapeutics such as kinase inhibitors. Detailed, validated protocols and mechanistic workflows are provided to empower researchers and drug development professionals in leveraging this potent intermediate.

Introduction: The Fluorine Advantage

In the pursuit of novel therapeutics and advanced materials, the fluorine atom has become an indispensable tool for molecular design.[1] Its unique properties—small van der Waals radius (1.47 Å), high electronegativity (3.98), and the ability to form strong C-F bonds—allow for the subtle yet profound modulation of a molecule's physicochemical and pharmacokinetic profile.[2][3][4] Introducing fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through unique electrostatic interactions, and modulate pKa and lipophilicity to improve membrane permeability and overall drug-like properties.[2][5]

3-Amino-2-fluorophenol (CAS: 1186326-66-8) is a prime exemplar of a high-value fluorinated building block. Its structure combines the functionalities of an aniline, a phenol, and an aryl fluoride in a specific ortho-arrangement. This configuration is pre-organized for cyclization reactions and offers multiple points for diversification, making it a sought-after intermediate in the synthesis of pharmaceuticals, particularly for neurological and inflammatory conditions, as well as agrochemicals and functional dyes.[6] This guide serves as a comprehensive resource on the synthesis, reactivity, and strategic application of this important intermediate.

Physicochemical Properties & Structural Analysis

The utility of 3-Amino-2-fluorophenol is rooted in its distinct chemical and physical characteristics. A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 1186326-66-8 | [6] |

| Molecular Formula | C₆H₆FNO | [6] |

| Molecular Weight | 127.12 g/mol | [6] |

| Melting Point | 126-128 °C | [6] |

| IUPAC Name | 3-amino-2-fluorophenol | |

| Storage | 2-8°C, sealed, dry, light-proof | [6] |

Electronic & Steric Influence of the Fluoro Substituent:

The fluorine atom at the C2 position exerts a powerful influence on the reactivity of the adjacent amino (C3) and hydroxyl (C1) groups.

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring. This effect decreases the electron density on the nitrogen and oxygen atoms, thereby reducing the nucleophilicity of the amino group and increasing the acidity of the phenolic proton compared to a non-fluorinated analogue.

-